GR127935 is a synthetic compound classified as a serotonin receptor antagonist. [, ] It exhibits high affinity for the 5-HT1B and 5-HT1D receptor subtypes, displaying a higher selectivity for 5-HT1D receptors in some studies. [, , ] This compound has been instrumental in scientific research, particularly in investigating the role of 5-HT1B and 5-HT1D receptors in various physiological processes and disease models. [, , , , , ] Notably, GR127935 has proven valuable in preclinical studies exploring the mechanisms of migraine, anxiety, depression, and cardiovascular diseases. [, , , , , ]
Migraine Research: GR127935 has been instrumental in studying the mechanism of action of triptans, a class of migraine medications that are 5-HT1B/1D receptor agonists. Studies have shown that GR127935 can block the vasoconstrictive effects of sumatriptan in animal models, providing evidence for the involvement of 5-HT1B/1D receptors in migraine pathophysiology. [, ]
Anxiety and Depression Research: Preclinical studies have explored the potential anxiolytic and antidepressant effects of 5-HT1B/1D receptor ligands, including GR127935. These studies suggest that GR127935 can produce anxiolytic-like effects in animal models of anxiety, and its combination with selective serotonin reuptake inhibitors (SSRIs) might enhance their antidepressant effects. [, , , ]
Cardiovascular Research: GR127935 has been used to investigate the role of 5-HT1B/1D receptors in cardiovascular regulation. Studies show that it can modulate blood pressure and heart rate responses to various stimuli, suggesting a potential role for these receptors in cardiovascular diseases. [, , , ]
Other Applications: GR127935 has also been employed in research on various other topics, including the modulation of cocaine-induced locomotor activity and c-fos expression, hypoxia-induced pulmonary hypertension, and the regulation of sleep-wake cycles. [, , , , , , ]
CAS No.:
CAS No.:
CAS No.: 3609-96-9
CAS No.: 134029-48-4
CAS No.: 7417-65-4